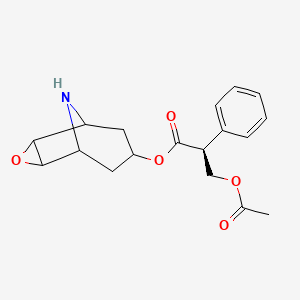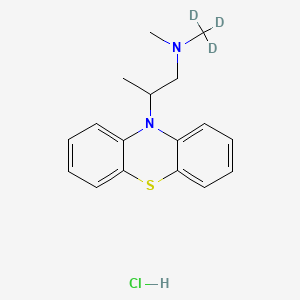
Iso Promethazine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso Promethazine-d3 Hydrochloride is a deuterated form of promethazine hydrochloride, a phenothiazine derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso Promethazine-d3 Hydrochloride involves several steps:
Synthesis of N,N-Dimethyl Isopropanolamine: This intermediate is prepared by reacting diethylamide with epoxy propane under controlled temperature conditions.
Synthesis of N,N-Dimethylamino Chloropropane: This step involves the chlorination of the previously synthesized intermediate.
Synthesis of Promethazine Oxalate: The chlorinated intermediate is then reacted with phenothiazine to form promethazine oxalate.
Final Synthesis of this compound: The promethazine oxalate is converted to this compound through crystallization and salification processes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Iso Promethazine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Iso Promethazine-d3 Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Iso Promethazine-d3 Hydrochloride exerts its effects by antagonizing various receptors, including:
Histamine H1 Receptors: Blocks histamine action, reducing allergic reactions.
Dopamine Receptors: Inhibits dopamine activity, providing antiemetic effects.
Alpha Adrenergic Receptors: Causes vasodilation and reduces blood pressure.
Muscarinic Receptors: Provides sedative effects and reduces motion sickness.
Comparison with Similar Compounds
Similar Compounds
Promethazine Hydrochloride: The non-deuterated form of Iso Promethazine-d3 Hydrochloride.
Chlorpromazine Hydrochloride: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.
Trifluoperazine Hydrochloride: A phenothiazine derivative used primarily as an antipsychotic
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .
Properties
IUPAC Name |
N-methyl-2-phenothiazin-10-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCHQYUHLQSBU-MUTAZJQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857886 |
Source


|
| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329835-09-7 |
Source


|
| Record name | N-Methyl-N-(~2~H_3_)methyl-2-(10H-phenothiazin-10-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
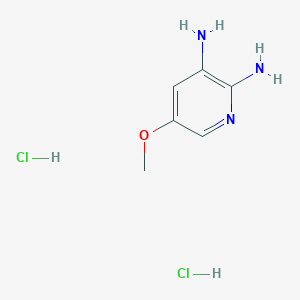
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

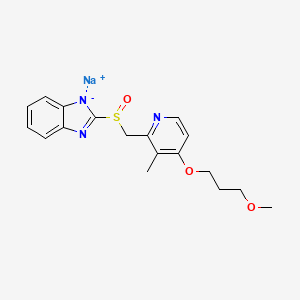



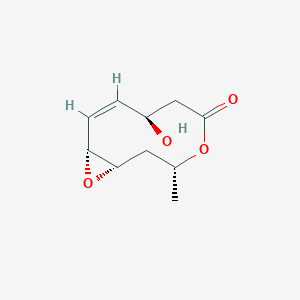
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

